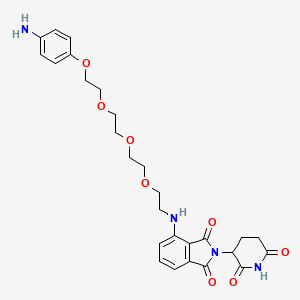
4-((2-(2-(2-(2-(4-Aminophenoxy)ethoxy)ethoxy)ethoxy)ethyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ポマリドミド-PEG4-Ph-NH2は、ポマリドミドベースのセレブロリンリガンドと4ユニットのポリエチレングリコールリンカーを組み合わせた合成化合物です。この化合物は、主にプロテオリシス標的キメラ(PROTAC)技術におけるE3リガーゼリガンド-リンカーコンジュゲートとして使用されます。 ポリエチレングリコールリンカーは化合物の溶解性と安定性を高め、さまざまな研究用途に適しています .
準備方法
合成経路と反応条件
ポマリドミド-PEG4-Ph-NH2の合成には、いくつかの段階が含まれます。
ポマリドミドの調製: ポマリドミドは、ニトロフタル酸を3-アミノピペリジン-2,6-ジオンと、カップリング剤と適切な溶媒の存在下で反応させることによって合成されます。
ポリエチレングリコールリンカーの付加: 4ユニットのポリエチレングリコールリンカーは、一連のカップリング反応によってポマリドミドベースのセレブロリンリガンドに付加されます。
工業生産方法
ポマリドミド-PEG4-Ph-NH2の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスは、高収率、費用対効果、および大規模生産の実現可能性を確保するために最適化されています。 最終製品は、99%を超える純度に精製されます .
化学反応の分析
反応の種類
ポマリドミド-PEG4-Ph-NH2は、さまざまな化学反応を起こし、以下が含まれます。
置換反応: この化合物は、ポリエチレングリコールリンカーを他の官能基と交換できる置換反応に関与できます。
カップリング反応: この化合物は、他の分子とカップリングしてより大きなコンジュゲートを形成することができます。これは、特にPROTAC技術の文脈においてです.
一般的な試薬と条件
試薬: ポマリドミド-PEG4-Ph-NH2を含む反応で使用される一般的な試薬には、カップリング剤、溶媒、および他の官能化分子が含まれます。
生成される主要な生成物
ポマリドミド-PEG4-Ph-NH2を含む反応から生成される主要な生成物は、通常、標的タンパク質分解アプリケーションで使用されるより大きなコンジュゲートです .
科学研究の応用
ポマリドミド-PEG4-Ph-NH2は、以下を含む幅広い科学研究の応用があります。
科学的研究の応用
Pomalidomide-PEG4-Ph-NH2 has a wide range of scientific research applications, including:
作用機序
ポマリドミド-PEG4-Ph-NH2は、E3ユビキチンリガーゼ複合体の部分であるセレブロリンタンパク質を募集することにより、その効果を発揮します。この募集は、標的タンパク質のユビキチン化とそれに続く分解につながります。 ポリエチレングリコールリンカーは化合物の溶解性と安定性を高め、標的タンパク質との相互作用を促進します .
類似の化合物との比較
類似の化合物
ポマリドミド-PEG4-NH2: 構造は似ていますが、ポリエチレングリコールリンカーの末端に異なる官能基があります.
ポマリドミド-PEG2-NH2: より短いポリエチレングリコールリンカーを含んでおり、溶解性と安定性に影響を与えます.
レナリドミド: 別の免疫調節薬で、作用機序と分子構造が異なります.
独自性
ポマリドミド-PEG4-Ph-NH2は、ポマリドミドベースのセレブロリンリガンドと4ユニットのポリエチレングリコールリンカーを組み合わせているため、独特です。 この組み合わせにより、溶解性、安定性、および標的タンパク質分解アプリケーションにおける有効性が向上します .
類似化合物との比較
Similar Compounds
Pomalidomide-PEG4-NH2: Similar in structure but with a different functional group at the end of the polyethylene glycol linker.
Pomalidomide-PEG2-NH2: Contains a shorter polyethylene glycol linker, affecting its solubility and stability.
Lenalidomide: Another immunomodulatory drug with a different mechanism of action and molecular structure.
Uniqueness
Pomalidomide-PEG4-Ph-NH2 is unique due to its combination of a pomalidomide-based cereblon ligand and a four-unit polyethylene glycol linker. This combination enhances its solubility, stability, and effectiveness in targeted protein degradation applications .
生物活性
The compound 4-((2-(2-(2-(2-(4-Aminophenoxy)ethoxy)ethoxy)ethoxy)ethyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione is a complex molecular structure that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and protein degradation mechanisms. This article aims to synthesize available research findings regarding its biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a multi-ethoxy substituent chain and an isoindoline core, which may influence its solubility and interaction with biological targets. The presence of the 4-aminophenoxy moiety suggests potential for engagement with various receptors or enzymes involved in cellular signaling pathways.
Research indicates that this compound may act as a PROTAC (Proteolysis Targeting Chimera) , which facilitates the targeted degradation of specific proteins within cells. PROTACs utilize a bifunctional structure to recruit E3 ligases, leading to ubiquitination and subsequent proteasomal degradation of target proteins. This mechanism is particularly relevant in cancer therapy where the degradation of oncogenic proteins can inhibit tumor growth.
In Vitro Studies
In vitro studies have demonstrated that the compound exhibits significant inhibitory activity against various cancer cell lines. For instance:
- IC50 Values : Recent studies report IC50 values indicating the concentration required to inhibit 50% of target activity. In one study, compounds derived from similar structures showed IC50 values ranging from 1.27 nM to 1968 nM against FAK (Focal Adhesion Kinase), suggesting potent biological activity .
| Compound ID | Structure | IC50 (nM) |
|---|---|---|
| 7a | - | 5.59 |
| 7c | - | 1.27 |
| VS-6063 | - | 1.26 |
These values suggest that derivatives of this compound could be optimized for enhanced potency against specific targets.
Mechanistic Insights
The compound’s ability to degrade target proteins has been confirmed through various assays, including Western blotting, which demonstrated dose-dependent degradation of target proteins in multiple cancer cell lines . The specificity of action was also noted; for example, while degrading IDO1 (Indoleamine 2,3-dioxygenase 1), it did not affect TDO2 (Tryptophan dioxygenase), indicating a targeted approach that minimizes off-target effects .
Case Study 1: Tumor Model Efficacy
In a S-180 tumor-bearing Kunming mice model , compounds similar to the target molecule were evaluated for biodistribution and therapeutic efficacy. The study revealed significant uptake in tumor tissues, correlating with enhanced anti-tumor activity . This suggests that the compound may effectively target and penetrate tumor microenvironments.
Case Study 2: Protein Degradation Dynamics
A detailed kinetic study on the degradation dynamics of IDO1 using this compound showed that degradation began at approximately 16 hours post-treatment and persisted for up to 96 hours . This prolonged effect highlights its potential for sustained therapeutic action in clinical settings.
特性
IUPAC Name |
4-[2-[2-[2-[2-(4-aminophenoxy)ethoxy]ethoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O8/c28-18-4-6-19(7-5-18)39-17-16-38-15-14-37-13-12-36-11-10-29-21-3-1-2-20-24(21)27(35)31(26(20)34)22-8-9-23(32)30-25(22)33/h1-7,22,29H,8-17,28H2,(H,30,32,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTFDOBJYFQFDIO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOC4=CC=C(C=C4)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













